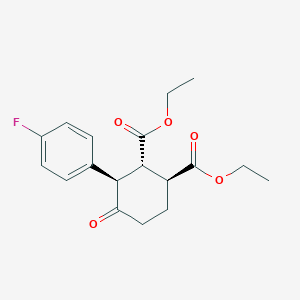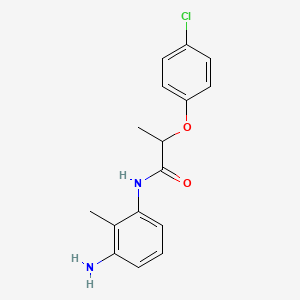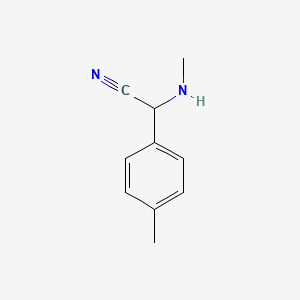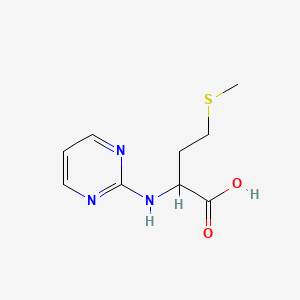
4-Hydroxy-5-methoxy-N-phenylnicotinamide
Descripción general
Descripción
4-Hydroxy-5-methoxy-N-phenylnicotinamide is a chemical compound with the CAS Number: 1087659-18-4 . It is used in proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C13H12N2O3 . The SMILES string representation is COc1cncc(C(=O)Nc2ccccc2)c1O . The InChI key is GVLLTKCAVWKWAA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 244.25 . It is a solid substance .Aplicaciones Científicas De Investigación
Anticancer Potential
4-Hydroxy-5-methoxy-N-phenylnicotinamide derivatives have been explored for their anticancer activities. For instance, a study on the synthesis and anticancer activity test of 2-hydroxy-N-phenylnicotinamide, a compound related to this compound, showed potential for leukemia P388 treatment, indicating its potential in cancer therapy (Salahuddin, Hanafi, & Hariyanti, 2013).
Effects on Gene Expression
Another study investigated the effect of a similar compound, 7-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-chroman-4-one, on gene expression related to diabetes. The research revealed its ability to decrease blood glucose levels and modulate gene expression, hinting at broader applications in metabolic disorders (Prasetyastuti et al., 2016).
Photodynamic Therapy Applications
The compound's derivatives have potential in photodynamic therapy, a treatment for cancer. A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, related to this compound, demonstrated remarkable potential for this application due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal and Cytotoxic Activities
Studies on similar compounds also showed notable antifungal and cytotoxic activities. For instance, compounds isolated from endophytic fungi displayed significant antifungal and cytotoxic effects, suggesting the potential of this compound derivatives in developing new antifungal and anticancer agents (Wu et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
5-methoxy-4-oxo-N-phenyl-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-11-8-14-7-10(12(11)16)13(17)15-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLLTKCAVWKWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC=C(C1=O)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670134 | |
| Record name | 5-Methoxy-4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-18-4 | |
| Record name | 5-Methoxy-4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1390881.png)



![5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione](/img/structure/B1390888.png)






![4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390899.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B1390900.png)
